molecular formula C17H25NO4 B14374856 Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate CAS No. 89366-37-0

Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate

Cat. No.: B14374856
CAS No.: 89366-37-0
M. Wt: 307.4 g/mol
InChI Key: GCTGXXCBCJWBCU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxyl group, and an octylcarbamoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate typically involves the esterification of 2-hydroxy-5-(octylcarbamoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The octylcarbamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(octylcarbamoyl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-5-(octylcarbamoyl)benzyl alcohol.

    Substitution: Formation of derivatives with different functional groups replacing the octylcarbamoyl group.

Scientific Research Applications

Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the octylcarbamoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the octylcarbamoyl group, resulting in different physical and chemical properties.

    Methyl 5-(octylcarbamoyl)benzoate: Lacks the hydroxyl group, affecting its reactivity and biological activity.

    2-Hydroxy-5-(octylcarbamoyl)benzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity.

Uniqueness

Methyl 2-hydroxy-5-(octylcarbamoyl)benzoate is unique due to the presence of both the hydroxyl and octylcarbamoyl groups, which confer distinct physical, chemical, and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological systems in specific ways, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89366-37-0

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 2-hydroxy-5-(octylcarbamoyl)benzoate

InChI

InChI=1S/C17H25NO4/c1-3-4-5-6-7-8-11-18-16(20)13-9-10-15(19)14(12-13)17(21)22-2/h9-10,12,19H,3-8,11H2,1-2H3,(H,18,20)

InChI Key

GCTGXXCBCJWBCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)C(=O)OC

Origin of Product

United States

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